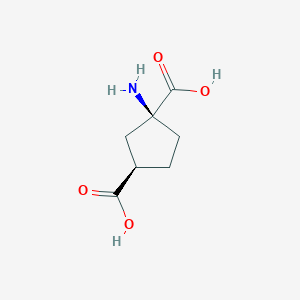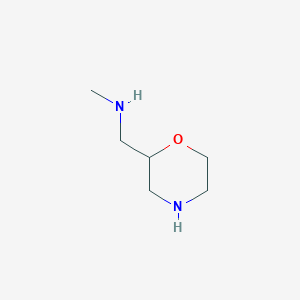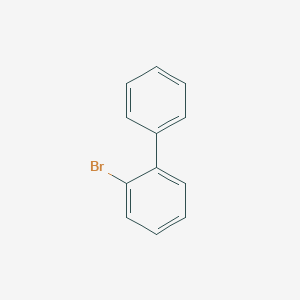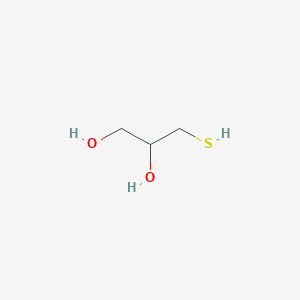
Cdhppg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Cdhppg” is a synthetic chemical compound known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Cdhppg” involves multiple steps, starting with the condensation of acetyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by the enzyme DpgA, leading to the formation of a polyketide intermediate. The intermediate undergoes cyclization to form a C8 compound, which is then dehydrated and isomerized by the enzymes DpgB and DpgD. Finally, the aromatic intermediate is oxidized by DpgC, and the molecule is transaminated by 4-hydroxyphenylglycine transferase using tyrosine to become "this compound" .
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using bioreactors that facilitate the enzymatic reactions. The process involves optimizing the conditions for enzyme activity, including temperature, pH, and substrate concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
“Cdhppg” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form alpha-keto derivatives.
Reduction: Reduction reactions can convert “this compound” into its corresponding alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of “this compound” with modified functional groups, which can be used for further chemical synthesis or applications.
Aplicaciones Científicas De Investigación
“Cdhppg” has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research focuses on its potential use in treating diseases such as Alzheimer’s and neuronal injuries.
Industry: “this compound” is used in the production of pharmaceuticals and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of “Cdhppg” involves its interaction with specific molecular targets and pathways. It acts as an agonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. This interaction leads to the activation of intracellular signaling pathways that regulate various cellular functions. The compound’s effects are mediated through the modulation of neurotransmitter release and synaptic plasticity .
Comparación Con Compuestos Similares
“Cdhppg” is unique compared to other similar compounds due to its specific agonist activity on group I mGluRs. Similar compounds include:
3,5-Dihydroxyphenylglycine: Another agonist of group I mGluRs but with different stereoisomeric forms.
4-Hydroxyphenylglycine: A related compound with distinct biological activities.
Vancomycin: Contains a similar structural motif but is used as an antibiotic.
Propiedades
IUPAC Name |
dicyclohexyl(phenyl)phosphane;gold(1+);chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H27P.Au.ClH/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;;1H/q;;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHRVMNEUMJWLV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Cl-].[Au+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54AuClP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922421 |
Source


|
| Record name | Gold(1+) chloride--dicyclohexyl(phenyl)phosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117412-16-5 |
Source


|
| Record name | Chlorobis(dicyclohexylphenylphosphine)gold(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117412165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold(1+) chloride--dicyclohexyl(phenyl)phosphane (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














